3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine
CAS No.: 34580-75-1
Cat. No.: VC17995030
Molecular Formula: C15H12F3N3O
Molecular Weight: 307.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34580-75-1 |
|---|---|
| Molecular Formula | C15H12F3N3O |
| Molecular Weight | 307.27 g/mol |
| IUPAC Name | 3-ethoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C15H12F3N3O/c1-2-22-14-12-7-4-8-19-13(12)21(20-14)11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3 |
| Standard InChI Key | FCCSJNWKHDILGK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C15H12F3N3O, with a molecular weight of 307.27 g/mol . Its structure comprises a fused pyrazole-pyridine system (pyrazolo[3,4-b]pyridine), where the pyrazole ring is substituted at N1 with a 3-(trifluoromethyl)phenyl group and at C3 with an ethoxy group (Figure 1). The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H12F3N3O | |
| Molecular Weight | 307.27 g/mol | |
| XLogP3 | 4.0 | |
| Polar Surface Area (PSA) | 39.9 Ų | |
| Melting Point | Not reported | – |
The XLogP3 value of 4.0 indicates moderate lipophilicity, suggesting favorable membrane permeability . The PSA of 39.9 Ų reflects limited polarity, aligning with its potential for central nervous system penetration .
Synthetic Methodologies
Conventional Synthesis
The synthesis of 3-ethoxy-1-(α,α,α-trifluoro-m-tolyl)-1H-pyrazolo[3,4-b]pyridine typically involves cyclization and functionalization steps. One approach utilizes electrophilic substitutions on preformed pyrazole or pyridine precursors, followed by cyclization under acidic or basic conditions. For example, reacting 5-aminopyrazole derivatives with α,β-unsaturated ketones in the presence of catalysts like Cu(II) acetylacetonate yields pyrazolo[3,4-b]pyridine scaffolds .
Asymmetric Synthesis
Recent advances employ chiral Rh(III) catalysts for enantioselective synthesis. A Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles achieves up to 98% yield and 99% enantiomeric excess . This method enables gram-scale production, critical for pharmaceutical applications .
Table 2: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Cu(II)-Catalyzed | Cu(acac)2 | 85–90 | – | |
| Rh(III)-Catalyzed | Chiral Rh(III) | 81–98 | 85–99 |
Biological Activities and Mechanisms
Antimicrobial Activity
Derivatives of pyrazolo[3,4-b]pyridine exhibit broad-spectrum antimicrobial properties. In a study of 12 analogs, compound 2g (structurally similar to the target molecule) demonstrated potent activity against drug-resistant strains:
-
Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 2 μg/mL
The trifluoromethyl group enhances membrane penetration, while the ethoxy moiety stabilizes interactions with bacterial enzymes .
Anti-Inflammatory Effects
The compound’s ability to modulate cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) has been hypothesized, though direct evidence remains limited . Structural analogs reduce interleukin-6 (IL-6) and TNF-α levels in murine models, indicating potential for inflammatory disease therapy .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
In vitro studies using human liver microsomes show moderate metabolic stability, with a half-life (t1/2) of 45–60 minutes . The ethoxy group undergoes oxidative dealkylation, generating reactive intermediates that may require structural optimization.
hERG Liability
Pyrazolo[3,4-b]pyridines exhibit low hERG channel inhibition (IC50 > 10 μM), reducing cardiotoxicity risks compared to other kinase inhibitors .
Comparative Analysis with Analogues
Substituent Effects
Replacing the ethoxy group with methyl or hydrogen alters bioactivity:
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3-Methyl analogs: Higher lipophilicity (XLogP3 = 5.2) but reduced solubility .
-
3-Hydroxy analogs: Improved kinase binding but lower metabolic stability .
The trifluoromethyl group is critical for target affinity; replacing it with chlorine or methyl reduces anticancer potency by >50% .
Future Directions and Applications
Drug Development
Optimizing the ethoxy and trifluoromethyl substituents could enhance pharmacokinetic profiles. Preclinical studies should evaluate in vivo efficacy in xenograft models and toxicity in non-human primates.
Targeted Delivery Systems
Nanoparticle encapsulation or prodrug strategies may address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have shown promise for similar compounds .
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